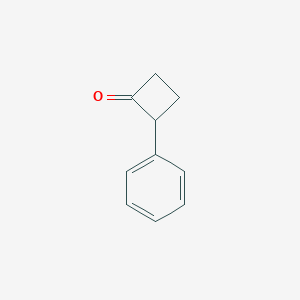

2-Phenylcyclobutanone

Übersicht

Beschreibung

2-Phenylcyclobutanone is an organic compound with the molecular formula C10H10O. It is a cyclobutanone derivative where a phenyl group is attached to the second carbon of the cyclobutanone ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenylcyclobutanone can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction between styrene and ketene. This reaction typically requires a catalyst such as a transition metal complex and is conducted under controlled temperature and pressure conditions to ensure the formation of the cyclobutanone ring.

Another method involves the Baeyer-Villiger oxidation of this compound using oxidizing agents like peracids. This reaction converts the ketone group into a lactone, which can then be hydrolyzed back to the ketone form.

Industrial Production Methods: Industrial production of this compound often employs the [2+2] cycloaddition method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over reaction parameters to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylcyclobutanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding lactones using oxidizing agents like peracids.

Reduction: Reduction of this compound can yield cyclobutanol derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Peracids such as m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Lactones

Reduction: Cyclobutanol derivatives

Substitution: Substituted phenylcyclobutanones

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Drug Development

The cyclobutane ring system, including 2-Phenylcyclobutanone, has been increasingly utilized in the design of small-molecule drug candidates. The unique structural features of cyclobutanes, such as their increased metabolic stability and ability to induce conformational restriction, enhance the pharmacological properties of drugs. For instance, cyclobutane derivatives have been shown to improve selectivity and potency against specific targets in cancer therapy .

Case Study: Cancer Therapeutics

Recent studies have demonstrated that incorporating cyclobutane rings into drug candidates can significantly enhance their efficacy. For example, compounds featuring cyclobutyl substituents have been optimized to target oncogenic transcription factors, leading to improved inhibitory effects on cancer cell proliferation . In another study, a cyclobutyl-containing linker was integrated into an antibody-drug conjugate targeting cathepsin B, resulting in increased selectivity towards tumor cells compared to traditional linkers .

Organic Synthesis

Synthetic Methodologies

this compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for various transformations, including cycloaddition reactions and functional group modifications. The compound can be synthesized through high-pressure-mediated fragment library synthesis, which facilitates the exploration of diverse chemical libraries .

Case Study: Synthesis of Complex Molecules

The application of this compound in synthesizing complex natural products has been documented. For instance, researchers have successfully utilized cyclobutane frameworks to construct intricate molecular architectures through multi-step functional group transformations . This approach highlights the compound's utility in advancing synthetic organic chemistry.

Polymer Chemistry

Model Compound for Polymerization Studies

In polymer chemistry, this compound is often employed as a model compound to study the behavior and properties of cyclobutane-containing polymers. Its structural characteristics contribute to understanding polymerization mechanisms and the physical properties of resulting materials .

Biological Studies

Biological Activity Investigation

Research into the biological activity of this compound has revealed potential health implications, particularly concerning its estrogenic properties. Studies indicate that compounds with similar structures may influence hormonal pathways and contribute to cumulative exposure risks in consumer products.

Summary Table: Applications of this compound

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer therapies | Enhanced selectivity and potency against targets |

| Organic Synthesis | Intermediate for complex molecule synthesis | Effective in multi-step transformations |

| Polymer Chemistry | Model for studying cyclobutane-containing polymers | Insights into polymerization mechanisms |

| Biological Studies | Investigation of estrogenic effects | Potential health implications noted |

Wirkmechanismus

The mechanism of action of 2-Phenylcyclobutanone involves its reactivity due to the strained cyclobutanone ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. Additionally, the phenyl group can participate in various electrophilic aromatic substitution reactions, further diversifying its reactivity.

Vergleich Mit ähnlichen Verbindungen

Cyclobutanone: Lacks the phenyl group, making it less reactive in electrophilic substitution reactions.

2-Methylcyclobutanone: Has a methyl group instead of a phenyl group, leading to different reactivity patterns.

2-Phenylcyclopentanone: Contains a five-membered ring, resulting in different ring strain and reactivity.

Uniqueness: 2-Phenylcyclobutanone is unique due to the combination of the strained four-membered ring and the phenyl group. This combination imparts distinct reactivity and makes it a valuable compound in synthetic organic chemistry.

Biologische Aktivität

2-Phenylcyclobutanone is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclobutanone ring with a phenyl substituent. The ring structure contributes to its reactivity, making it a valuable intermediate in synthetic organic chemistry. The strain in the four-membered ring enhances its susceptibility to nucleophilic attacks, which can lead to various biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that modifications to its structure can enhance its potency. The exact mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a recent investigation demonstrated that certain derivatives could selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .

The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations due to the strained cyclobutanone ring. This strain facilitates nucleophilic attack and electrophilic aromatic substitution reactions, allowing the compound to interact with biological molecules such as proteins and nucleic acids.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could further enhance its antibacterial properties .

Case Study 2: Anticancer Activity

In another investigation, scientists assessed the anticancer effects of this compound derivatives on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Cyclobutanone | Antimicrobial, Anticancer |

| Cyclobutanone | Simple cycloketone | Limited biological activity |

| 2-Methylcyclobutanone | Methyl-substituted | Moderate activity |

| 2-Phenylcyclopentanone | Cyclopentanone | Different reactivity patterns |

Eigenschaften

IUPAC Name |

2-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFZFQHWYGJPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466792 | |

| Record name | 2-phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42436-86-2 | |

| Record name | 2-phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-hydroxy-2-phenylcyclobutanone formed through a photochemical process?

A1: The research paper [] details the formation of 2-hydroxy-2-phenylcyclobutanone through the irradiation of 4-oxo-4-phenylbutanal. Upon irradiation, the triplet excited state of the ketone moiety abstracts a hydrogen atom from the aldehydic group within the same molecule (intramolecular abstraction). This leads to the formation of a biradical intermediate, which then undergoes cyclization to form the final product, 2-hydroxy-2-phenylcyclobutanone. The study highlights the high reactivity of aldehydic hydrogens in this type of reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.